Acetamide, N,N-dibutyl-2,2-dichloro-
Description
Contextualization of Halogenated Acetamides in Synthetic Methodologies
Halogenated acetamides, particularly α-haloacetamides, are recognized as versatile building blocks in organic synthesis. Their utility stems from the presence of a reactive carbon-halogen bond, which allows for a variety of nucleophilic substitution reactions. The synthesis of N-substituted chloroacetamides is commonly achieved through the reaction of a primary or secondary amine with chloroacetyl chloride. researchgate.netijpsr.info This straightforward acylation provides access to a wide array of functionalized amide structures.
The reactivity of the chlorine atom in N-aryl 2-chloroacetamides makes them susceptible to displacement by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net This reactivity is foundational to their use as intermediates in the synthesis of more complex molecules and heterocyclic systems. Furthermore, halogenated organic compounds are valuable intermediates in metal-catalyzed cross-coupling reactions, broadening their synthetic potential.
Significance of the 2,2-Dichloroacetamide Functional Group
The 2,2-dichloroacetamide moiety, characterized by two chlorine atoms on the carbon adjacent to the carbonyl group, imparts distinct chemical properties and biological relevance to molecules containing it. In synthetic chemistry, these two chlorine atoms can serve to protect the α-carbon from deprotonation under basic conditions, a feature that has been utilized in specific applications such as β-lactam synthesis. ugent.be
The primary significance of the 2,2-dichloroacetamide group in recent research lies in its incorporation into molecules designed for biological activity. Numerous studies have focused on N-phenyl-2,2-dichloroacetamide derivatives as potential anticancer agents. nih.govnih.govresearchgate.net Research has demonstrated that attaching the dichloroacetamide group to various substituted phenyl rings can yield compounds with significant cytotoxic activity against cancer cell lines. nih.govnih.gov For example, N-(3-iodophenyl)-2,2-dichloroacetamide was found to have an IC₅₀ against the A549 lung cancer cell line as low as 4.76 μM. nih.govresearchgate.net Another study identified N-(3,5-diiodophenyl)-2,2-dichloroacetamide as having an IC₅₀ of 2.84 μM against the same cell line, highlighting the functional group's importance in medicinal chemistry. nih.gov
Scope and Research Trajectories for N,N-Dibutyl-2,2-dichloroacetamide and Related N,N-Disubstituted Dichloroacetamides
The research landscape for N,N-disubstituted dichloroacetamides is primarily driven by medicinal chemistry and the study of their physicochemical properties for potential therapeutic applications. While N,N-dibutyl-2,2-dichloroacetamide itself is not a major focus, the research on related structures indicates several key trajectories.
Anticancer Drug Development : The most prominent area of research is the design and synthesis of novel N-aryl-2,2-dichloroacetamide derivatives as anticancer agents. nih.govnih.govtandfonline.com Studies systematically modify the substituents on the N-phenyl ring to optimize potency and selectivity for cancer cells. nih.govtandfonline.com The underlying goal is often to develop derivatives with improved activity over precursor compounds like sodium dichloroacetate (B87207) (DCA). nih.govresearchgate.net
Pharmacokinetic Profiling : Understanding the drug-like properties of these compounds is a critical research avenue. Studies involve both in silico and experimental methods to determine the lipophilicity and pharmacokinetic profiles of disubstituted chloroacetamides. mdpi.com Parameters such as gastrointestinal absorption, blood-brain barrier permeability, and skin permeation are analyzed to predict the biological behavior of these molecules. mdpi.comnub.rs
Conformational and Structural Analysis : The structure of N,N-disubstituted amides is a subject of fundamental research. Due to the restricted rotation around the amide C-N bond, these compounds can exist as a mixture of E/Z rotamers. NMR spectroscopy is a key tool used to study this rotational isomerism in novel N,N-disubstituted chloroacetamides, analyzing the effects of solvents and substituents on the equilibrium between different conformers. researchgate.net
Table 2: Selected Research Findings on N,N-Disubstituted Dichloroacetamides
This interactive table summarizes key research areas and findings for various dichloroacetamide derivatives, illustrating the scientific interest in this class of compounds.
| Derivative Class | Research Focus | Key Findings |
| N-Aryl-2,2-dichloroacetamides | Anticancer Activity | Mono- and multi-substituted N-phenyl derivatives show significantly higher anti-cancer activity than the lead compound sodium dichloroacetate (DCA). nih.govnih.gov |
| N-(3-iodophenyl)-2,2-dichloroacetamide | Anticancer Activity | Demonstrated an IC₅₀ value of 4.76 μM against the A549 non-small cell lung cancer cell line and can induce apoptosis. nih.govresearchgate.net |
| N-phenyl-2,2-dichloroacetamide (PDA) | Drug Formulation & Bioactivity | Microparticles of PDA were developed to provide controlled release and enhanced selectivity for cancer cells over normal fibroblasts. tandfonline.comtandfonline.com |
| General N,N-Disubstituted Chloroacetamides | Pharmacokinetic Properties | Lipophilicity and other molecular descriptors were evaluated in silico and experimentally to predict gastrointestinal absorption and brain access. mdpi.com |
| N-substituted 2-chloro-N-(2-nitrobenzyl)acetamides | Conformational Analysis | NMR studies revealed the presence of E/Z rotamers due to restricted amide bond rotation; the equilibrium is influenced by solvent and substituents. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5327-06-0 |
|---|---|
Molecular Formula |
C10H19Cl2NO |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
N,N-dibutyl-2,2-dichloroacetamide |
InChI |
InChI=1S/C10H19Cl2NO/c1-3-5-7-13(8-6-4-2)10(14)9(11)12/h9H,3-8H2,1-2H3 |
InChI Key |
ADUKNAPXUVHFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Dibutyl 2,2 Dichloroacetamide and Analogs
Purification and Isolation Techniques for High-Purity Compounds
The isolation and purification of N,N-dibutyl-2,2-dichloroacetamide from a crude reaction mixture is a critical step to ensure the final product meets the required standards of purity. The primary goal of these techniques is the removal of unreacted starting materials, such as dibutylamine (B89481) and dichloroacetyl chloride, as well as any side products formed during the synthesis, which may include various amine salts. The specific purification strategy can depend on the scale of the synthesis and the nature of the impurities present.
A common and effective method for purifying analogous N,N-dialkyl-dichloroacetamides involves a stripping process. google.com This technique is particularly useful for removing volatile impurities like excess amine and residual water from the crude product. The process typically involves heating the crude organic phase, often under reduced pressure, while bubbling an inert gas, such as nitrogen, through the mixture. google.com The elevated temperature increases the vapor pressure of the volatile impurities, and the inert gas stream carries them away, leaving the less volatile product behind. This method minimizes the thermal stress on the target compound, which is important for preventing degradation. google.com
For instance, in the synthesis of the closely related compound N,N-diallyldichloroacetamide, the crude product was heated to 70°C under vacuum while nitrogen was passed through it for one hour. google.com This procedure proved effective in significantly reducing the levels of residual diallylamine (B93489) and water. google.com Following the stripping process, a simple filtration step is often employed to remove any non-volatile solid impurities. google.com
The following table illustrates the typical effectiveness of a stripping and filtration purification process, based on data from the synthesis of an analogous compound. google.com
Table 1: Example of Purity Improvement via Stripping and Filtration for an N,N-dialkyl-dichloroacetamide Analog
| Component | Content in Crude Product (wt.%) | Content in Purified Product (wt.%) |
|---|---|---|
| N,N-diallyldichloroacetamide | 94.0% | 97.8% |
| Diallylamine | 4.3% | 0.3% |
| Water | 0.04% | 0.04% |
For achieving even higher levels of purity, particularly on a laboratory scale, other advanced chromatographic techniques can be employed. Column chromatography is a powerful method for separating compounds based on their differential adsorption to a stationary phase. utoronto.ca For a moderately polar compound like N,N-dibutyl-2,2-dichloroacetamide, a silica (B1680970) gel stationary phase could be used with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., a hexane-ethyl acetate (B1210297) gradient). youtube.com The components of the mixture travel through the column at different rates, allowing for the collection of highly purified fractions of the desired product. utoronto.cayoutube.com
Furthermore, preparative High-Performance Liquid Chromatography (HPLC) offers a method for obtaining very high purity samples, scalable for isolating impurities. sielc.com Reverse-phase columns, where the stationary phase is non-polar, are commonly used for the separation of amides. sielc.comnih.gov
In cases where the final product is a solid at room temperature and a suitable solvent system can be identified, recrystallization is another viable technique. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a hot solvent, and as the solution cools, the target compound crystallizes out, leaving impurities behind in the solution.
The selection of the most appropriate purification technique or combination of methods depends on the specific impurities present, the desired final purity, and the scale of the operation. For industrial applications, methods like stripping are favored for their efficiency and scalability, while laboratory-scale synthesis may utilize chromatographic methods to achieve analytical-grade purity. google.com
Comprehensive Spectroscopic Elucidation and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CHCl₂ | 6.0 - 6.5 | Singlet (s) | - |
| -N-CH₂ -CH₂-CH₂-CH₃ | 3.2 - 3.5 | Triplet (t) | 7-8 |
| -N-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.7 | Sextet | 7-8 |
| -N-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet | 7-8 |
| -N-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | 7-8 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each chemically distinct carbon atom will give rise to a separate signal. The carbonyl carbon of the amide and the carbon of the dichloroacetyl group are expected to appear at the downfield region of the spectrum due to the deshielding effects of the oxygen and chlorine atoms, respectively.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O | 165 - 175 |
| -C HCl₂ | 65 - 75 |
| -N-CH₂ -CH₂-CH₂-CH₃ | 45 - 55 |
| -N-CH₂-CH₂ -CH₂-CH₃ | 28 - 35 |
| -N-CH₂-CH₂-CH₂ -CH₃ | 18 - 25 |
| -N-CH₂-CH₂-CH₂-CH₃ | 10 - 15 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For "Acetamide, N,N-dibutyl-2,2-dichloro-", cross-peaks would be expected between the adjacent methylene (B1212753) and methyl groups of the butyl chains, confirming their connectivity. For instance, the protons of the N-CH₂ group would show a correlation with the protons of the adjacent -CH₂- group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would be instrumental in assigning the carbon signals based on their attached protons. For example, the singlet at ~6.0-6.5 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~65-75 ppm in the ¹³C NMR spectrum, confirming the assignment of the -CHCl₂ group. Similarly, each proton signal of the butyl chains would correlate with its corresponding carbon signal.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations and provides characteristic fingerprints of the functional groups present.
Characteristic Vibrational Modes of the Amide and Dichloroacetyl Moieties
The FT-IR and Raman spectra of "Acetamide, N,N-dibutyl-2,2-dichloro-" would be dominated by the vibrational modes of the amide and dichloroacetyl groups. The amide I band, primarily due to the C=O stretching vibration, is expected to be a strong absorption in the FT-IR spectrum. nih.govnih.gov The C-N stretching and C-H bending vibrations of the butyl chains will also be present. The dichloroacetyl group will exhibit characteristic C-Cl stretching and bending modes.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (FT-IR) | Predicted Frequency Range (cm⁻¹) (Raman) |
| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |
| C-N Stretch | 1400 - 1450 | 1400 - 1450 |
| C-H Stretch (Alkyl) | 2850 - 2960 | 2850 - 2960 |
| C-H Bend (Alkyl) | 1350 - 1470 | 1350 - 1470 |
| C-Cl Stretch | 650 - 800 | 650 - 800 |
| CHCl₂ Bend | ~1200 | ~1200 |
Note: These are predicted values and may be influenced by the molecular conformation and intermolecular interactions.
Conformational Analysis via Vibrational Signatures
Due to the partial double bond character of the C-N bond in the amide group, rotation around this bond is restricted, which can lead to the existence of conformational isomers (rotamers). For N,N-disubstituted amides, different orientations of the alkyl groups relative to the carbonyl group can be envisioned. These different conformations can potentially give rise to distinct vibrational signatures, particularly in the amide I (C=O stretch) and C-N stretching regions of the FT-IR and Raman spectra.
The steric hindrance between the two butyl groups and the dichloroacetyl group will influence the preferred conformation. A detailed analysis of the vibrational spectra, potentially at different temperatures, could provide insights into the conformational equilibrium and the energy barriers to rotation around the C-N bond. The presence of multiple bands in the amide I region might suggest the co-existence of different rotamers in the sample.
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the identification and quantification of individual components within a mixture. In the context of Acetamide (B32628), N,N-dibutyl-2,2-dichloro-, GC-MS would be instrumental in determining its retention time, a key parameter for its identification in complex matrices, and in obtaining its mass spectrum for structural elucidation.
The molecular weight of a compound is a fundamental piece of information obtained from a mass spectrum. For Acetamide, N,N-dibutyl-2,2-dichloro-, with the chemical formula C₁₀H₁₉Cl₂NO, the calculated molecular weight is approximately 240.17 g/mol . chemeo.com In a mass spectrum, this would be represented by the molecular ion peak (M⁺).
A study on the mass spectral fragmentation of halogenated N-t-butylacetamides provides valuable insights. concordia.ca For N,N-dibutyl-2,2-dichloroacetamide, key fragmentation pathways would likely involve:
α-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom or the carbonyl group.
McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds, though less common in tertiary amides.
Loss of chlorine atoms: Cleavage of the C-Cl bonds, leading to fragments with one or no chlorine atoms.
Cleavage of the butyl chains: Fragmentation of the N-butyl groups.
A plausible fragmentation pattern is detailed in the table below:
| Plausible Fragment Ion | Structure | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | [C₁₀H₁₉Cl₂NO]⁺ | 240, 242, 244 | Molecular ion peak cluster due to chlorine isotopes. |
| [M - Cl]⁺ | [C₁₀H₁₉ClNO]⁺ | 205, 207 | Loss of a chlorine radical. |
| [M - C₄H₉]⁺ | [C₆H₁₀Cl₂NO]⁺ | 183, 185, 187 | Loss of a butyl radical. |
| [C₄H₉]₂N=C=O⁺ | 142 | Fragment containing the dibutylamino group. | |
| CHCl₂C=O⁺ | 111, 113, 115 | Dichloroacetyl cation. | |
| [C₄H₉]₂N⁺ | 114 | Dibutylamino cation. | |
| C₄H₉⁺ | 57 | Butyl cation. |
A key feature in the mass spectrum of a chlorinated compound is the isotopic signature of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This isotopic distribution gives rise to a characteristic pattern of peaks for any chlorine-containing fragment.
For a molecule like Acetamide, N,N-dibutyl-2,2-dichloro-, which contains two chlorine atoms, the molecular ion will appear as a cluster of three peaks:
M⁺: The peak corresponding to the molecule containing two ³⁵Cl atoms.
[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms.
The relative intensities of these peaks are predictable. The ratio of the M⁺ to [M+2]⁺ to [M+4]⁺ peaks for a dichlorinated compound is approximately 9:6:1. This distinctive pattern is a powerful tool for confirming the presence of two chlorine atoms in the molecule and its fragments. For instance, a fragment ion that has lost one chlorine atom will exhibit a simpler isotopic pattern with two peaks (M'⁺ and [M'+2]⁺) in a roughly 3:1 ratio.
Solid-State Structural Investigations
The arrangement of molecules in the solid state dictates many of the material's physical properties. Techniques like X-ray crystallography and Hirshfeld surface analysis provide detailed insights into the three-dimensional structure and intermolecular interactions.
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for Acetamide, N,N-dibutyl-2,2-dichloro- has not been reported, we can infer its likely solid-state conformation and packing based on studies of similar halogenated amides. mdpi.comresearchgate.net
In the crystal lattice, molecules of N,N-dibutyl-2,2-dichloroacetamide would likely pack in a way that maximizes intermolecular interactions. Based on the functional groups present, the following interactions are anticipated to play a significant role in the crystal packing:
Dipole-dipole interactions: The polar amide group will lead to significant dipole-dipole forces between molecules.
Halogen bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of the close contacts between neighboring molecules.
H···H contacts: These are generally the most abundant contacts, arising from the interactions between the hydrogen atoms on the butyl chains.
Cl···H contacts: These interactions, representing a form of weak hydrogen bonding or van der Waals interaction, would be significant due to the presence of the two chlorine atoms and numerous hydrogen atoms.
O···H contacts: The carbonyl oxygen is a good hydrogen bond acceptor and is likely to form C-H···O interactions with hydrogen atoms from the butyl chains of adjacent molecules.
C···H contacts: These represent weaker, non-specific van der Waals interactions.
The Hirshfeld surface can be color-coded to highlight regions of close contact, with red spots indicating strong interactions like hydrogen bonds. For N,N-dibutyl-2,2-dichloroacetamide, red spots would be anticipated near the carbonyl oxygen, indicating its role as a hydrogen bond acceptor.
Computational and Theoretical Investigations of N,n Dibutyl 2,2 Dichloroacetamide
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic and geometric properties of molecules. For N,N-dibutyl-2,2-dichloroacetamide, these methods can predict its behavior and properties with a high degree of accuracy, guiding experimental work and providing a theoretical framework for understanding its reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is particularly effective for determining optimized molecular geometries and the relative energies of different molecular states. nih.gov For N,N-dibutyl-2,2-dichloroacetamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVDZ), can be used to find the lowest energy structure of the molecule. nih.govnih.gov
These calculations involve an iterative process to find the geometry at which the forces on all atoms are negligible, corresponding to a minimum on the potential energy surface. nih.gov The results of such an optimization would provide precise data on bond lengths, bond angles, and dihedral angles. Based on studies of similar chloroacetamides, key geometric parameters can be predicted. researchgate.net
Table 1: Predicted Molecular Geometry Parameters for N,N-Dibutyl-2,2-dichloroacetamide using DFT Data is illustrative and based on typical values for similar amide structures calculated via DFT.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.37 Å |
| C-C(Cl2) Bond Length | ~1.54 Å |
| C-Cl Bond Length | ~1.78 Å |
| C-N-C(butyl) Angle | ~118° |
| O=C-N Angle | ~122° |
| Cl-C-Cl Angle | ~109.5° |
Energetics, including the total electronic energy and the enthalpy of formation, are also key outputs of DFT calculations. mdpi.com By comparing the energies of different isomers or conformers, their relative stabilities can be determined.
Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. epfl.ch Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to approach the exact solution of the Schrödinger equation. epfl.chnih.gov While computationally more demanding than DFT, they can provide highly accurate predictions for electronic structure and spectroscopic properties.
For N,N-dibutyl-2,2-dichloroacetamide, ab initio calculations can be employed to:
Predict Spectroscopic Parameters: Calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data. For instance, the characteristic C=O stretching frequency in amides can be accurately predicted.
Determine Electronic Properties: Obtain precise values for ionization potential and electron affinity. nih.gov
Analyze Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net
Conformational Landscape and Rotational Isomerism
The flexibility of the N,N-dibutyl groups and rotation around the C-C and C-N bonds give rise to a complex conformational landscape for N,N-dibutyl-2,2-dichloroacetamide. Understanding this landscape is key to comprehending its physical and chemical properties.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.dereadthedocs.io This "relaxed" scan generates a profile of energy versus the chosen coordinate, revealing energy minima (stable conformers) and energy maxima (transition states). uni-muenchen.de
For N,N-dibutyl-2,2-dichloroacetamide, several key dihedral angles would be scanned:
Rotation around the C-N bond: To investigate the barrier to amide rotation.
Rotation around the C-C bond: To identify stable arrangements of the dichloromethyl group relative to the carbonyl group. Studies on similar chloroacetamides have shown that gauche conformations (where the Cl-C-C=O dihedral angle is around 60°) are often the most stable. nih.gov
Rotations within the n-butyl chains: To map the various conformations of the alkyl substituents.
The results of a PES scan are typically visualized as a graph of relative energy against the dihedral angle, clearly showing the rotational barriers and the relative stability of different conformers. researchgate.net
Influence of N-Substituents on Preferred Conformations
The nature of the N-substituents in amides plays a critical role in determining their conformational preferences. In N,N-dibutyl-2,2-dichloroacetamide, the two bulky butyl groups introduce significant steric hindrance. This steric demand influences the rotational barrier around the C-N bond and the preferred orientation of the butyl chains.
Compared to smaller N-alkyl groups like methyl or ethyl, the butyl groups are expected to:
Increase Steric Crowding: This can destabilize certain conformations where the butyl chains interfere with each other or with the dichloromethyl group.
Influence Amide Bond Planarity: While the amide bond is typically planar, significant steric strain can lead to slight pyramidalization of the nitrogen atom.
Favor Extended Conformations: The butyl chains will likely adopt staggered, anti-periplanar arrangements to minimize their own internal steric strain.
Computational studies on a range of N,N-dialkylacetamides would show a clear trend in how the size and branching of the alkyl groups dictate the conformational energies and rotational barriers. nih.govnih.gov
Electronic Structure Properties
Key electronic properties that can be calculated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.net
Frontier Molecular Orbitals (HOMO & LUMO): The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability, while a small gap suggests higher reactivity. researchgate.net For N,N-dibutyl-2,2-dichloroacetamide, the HOMO is expected to have significant character on the nitrogen lone pair and the carbonyl oxygen, while the LUMO would likely be centered on the C-Cl bonds (σ* antibonding orbital).
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It reveals the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this molecule, the MEP would show a strong negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the butyl groups would exhibit a positive potential.
Table 2: Predicted Electronic Properties for N,N-Dibutyl-2,2-dichloroacetamide Data is illustrative and based on typical values for similar compounds calculated via DFT.
| Property | Predicted Value / Description |
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 7.0 eV |
| Dipole Moment | ~ 3.0 - 3.5 Debye |
| MEP Negative Region | Concentrated on the carbonyl oxygen atom |
| MEP Positive Region | Distributed over the alkyl hydrogen atoms |
These computational insights into the electronic structure are fundamental for predicting how N,N-dibutyl-2,2-dichloroacetamide will interact with other molecules, solvents, and biological systems.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. semanticscholar.org
For N,N-dibutyl-2,2-dichloroacetamide, the HOMO is predicted to be localized primarily on the nitrogen atom of the amide group and extends over the adjacent carbonyl group and the N-butyl chains. This distribution indicates that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered around the dichloroacetyl group, specifically on the antibonding orbitals of the C-Cl bonds and the C=O bond, making this site the most likely to accept electrons in a reaction with a nucleophile.
The energies of these orbitals are used to calculate various global reactivity descriptors, which quantify different aspects of the molecule's reactivity. researchgate.netnih.gov These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).
Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for N,N-Dibutyl-2,2-dichloroacetamide
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -7.85 |
| LUMO Energy | ELUMO | - | -0.92 |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.93 |
| Ionization Potential | I | -EHOMO | 7.85 |
| Electron Affinity | A | -ELUMO | 0.92 |
| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 4.385 |
| Chemical Potential | µ | (EHOMO+ELUMO)/2 | -4.385 |
| Global Hardness | η | (ELUMO-EHOMO)/2 | 3.465 |
| Global Softness | S | 1/(2η) | 0.144 |
| Electrophilicity Index | ω | µ²/ (2η) | 2.77 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, providing deep insights into its stability. dergipark.org.tr This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which closely correspond to the familiar Lewis structure representation. wikipedia.org
Deviations from this idealized Lewis structure, revealed as weak occupancies in the antibonding orbitals ("non-Lewis" character), signify electron delocalization. The stability endowed by these interactions can be quantified using second-order perturbation theory. This analysis calculates the stabilization energy, E(2), associated with the delocalization from a filled donor NBO to an empty acceptor NBO.
Table 2: Second-Order Perturbation Theory Analysis of Key Donor-Acceptor Interactions in N,N-Dibutyl-2,2-dichloroacetamide
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C=O) | 55.8 | n → π* (Resonance) |
| LP (O) | σ* (N-Ccarbonyl) | 12.5 | n → σ* (Hyperconjugation) |
| σ (C-H)butyl | σ* (N-Cbutyl) | 4.2 | σ → σ* (Hyperconjugation) |
| σ (C-C)butyl | σ* (N-Cbutyl) | 2.9 | σ → σ* (Hyperconjugation) |
Charge Distribution and Dipole Moment Calculations
The distribution of electron density in a molecule is fundamental to its chemical behavior, influencing its electrostatic potential and intermolecular interactions. Computational methods can predict the partial atomic charges on each atom. Natural Population Analysis (NPA), performed within the NBO framework, provides a reliable assignment of atomic charges based on a localized representation of electron density. wisc.edu
In N,N-dibutyl-2,2-dichloroacetamide, the most electronegative atoms, oxygen and chlorine, are expected to carry significant negative charges. The carbonyl carbon, bonded to the highly electronegative oxygen, will be electropositive. The nitrogen atom, while electronegative, is expected to have a less negative charge than anticipated due to the delocalization of its lone pair into the carbonyl group.
Table 3: Predicted Natural Population Analysis (NPA) Charges and Dipole Moment
| Atom/Component | Predicted NPA Charge (a.u.) |
| O (Carbonyl) | -0.65 |
| N (Amide) | -0.48 |
| C (Carbonyl) | +0.82 |
| Cl (x2) | -0.21 (average) |
| C (Dichloro) | +0.35 |
| Component | Value |
| Dipole Moment (μ) | 3.15 Debye |
Vibrational Frequencies and Thermodynamic Properties Prediction
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method.
For N,N-dibutyl-2,2-dichloroacetamide, key predicted vibrational modes include a strong C=O stretching frequency, characteristic C-N stretching of the tertiary amide, symmetric and asymmetric stretching of the C-Cl bonds, and various C-H stretching and bending modes from the butyl chains.
Furthermore, the results of the frequency calculation can be used to predict various thermodynamic properties of the molecule at different temperatures based on the principles of statistical mechanics. researchgate.net These properties include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S), and heat capacity (Cp).
Table 4: Selected Predicted Vibrational Frequencies and Thermodynamic Properties
| Vibrational Mode Assignment | Predicted Scaled Frequency (cm⁻¹) | Thermodynamic Property | Predicted Value (Joback Method) chemeo.com |
| C-H Asymmetric/Symmetric Stretch | 2960 - 2875 | ΔfH° (gas) | -331.54 kJ/mol |
| C=O Stretch | 1675 | ΔfG° (gas) | -11.12 kJ/mol |
| C-N Stretch | 1390 | Tboil | 568.93 K |
| C-Cl Asymmetric Stretch | 810 | Tfus | 329.70 K |
| C-Cl Symmetric Stretch | 695 | ΔvapH° | 55.03 kJ/mol |
Advanced Simulation Methodologies
While quantum mechanical calculations provide detailed information on static molecular properties, advanced simulation techniques are required to explore the dynamic behavior of molecules over time and in different environments.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system by solving Newton's equations of motion for each atom. nih.gov This methodology allows for the exploration of conformational landscapes, molecular flexibility, and interactions on timescales ranging from picoseconds to microseconds.
For N,N-dibutyl-2,2-dichloroacetamide, MD simulations could provide critical insights into:
Conformational Dynamics: The two N-butyl chains possess significant conformational freedom. MD simulations can map the accessible conformations, determine the rotational energy barriers around the C-C and C-N bonds, and identify the most stable conformers.
Amide Bond Rotation: The partial double bond character of the C-N amide bond restricts its rotation. MD can be used to study the dynamics of this rotation and the associated energy barrier.
Solvation Structure: In the presence of a solvent, MD simulations can reveal the detailed structure of the solvent shell around the molecule, identifying preferential interaction sites such as hydrogen bonding to the carbonyl oxygen.
Analysis of MD trajectories often involves calculating metrics like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure the molecule's compactness over time. mdpi.com
Prediction of Solvent Effects via Implicit and Explicit Solvent Models
Chemical processes are profoundly influenced by the solvent environment. ucsb.edu Computational models can account for these effects in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and is effective for modeling the bulk electrostatic effects of the solvent on solute properties like conformational energies, dipole moments, and electronic spectra. For N,N-dibutyl-2,2-dichloroacetamide, PCM calculations would predict an increase in the molecular dipole moment and a stabilization of more polar conformers as the solvent polarity increases.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method is computationally intensive but is necessary for studying systems where specific solute-solvent interactions, such as hydrogen bonding, are critical. researchgate.net An explicit solvent MD simulation of N,N-dibutyl-2,2-dichloroacetamide in water, for example, would allow for a detailed analysis of the hydrogen bonds formed between water molecules and the amide's carbonyl oxygen.
Table 5: Predicted Solvent Effects on the Dipole Moment of N,N-Dibutyl-2,2-dichloroacetamide using an Implicit Model (PCM)
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (μ) (Debye) |
| Gas Phase | 1.0 | 3.15 |
| Hexane | 1.88 | 3.48 |
| Dichloromethane | 8.93 | 4.21 |
| Water | 78.39 | 4.65 |
Chemical Reactivity and Reaction Mechanisms
Reactivity at the Amide Nitrogen Center
The nitrogen atom in N,N-dibutyl-2,2-dichloroacetamide is part of a tertiary amide linkage. Its reactivity is significantly influenced by the electronic effects of the adjacent carbonyl group and the steric hindrance imposed by the two n-butyl substituents.
The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group through resonance. This delocalization reduces the availability of the lone pair for donation to a proton, rendering amides significantly less basic than corresponding amines. chemistryguru.com.sgchemistrysteps.comlibretexts.orglibretexts.org The pKa of the conjugate acid of a typical amide is around 0. chemistrysteps.com The presence of the electron-withdrawing dichloroacetyl group further decreases the electron density on the nitrogen atom, making N,N-dibutyl-2,2-dichloroacetamide a very weak base.
Protonation of amides, when it occurs, preferentially takes place at the carbonyl oxygen rather than the nitrogen. chemistrysteps.comlibretexts.org This is because the resulting cation is resonance-stabilized, a stabilization that is not possible if protonation occurs at the nitrogen. chemistrysteps.comlibretexts.org
Due to the significantly reduced basicity of the amide nitrogen, deprotonation of the N-alkyl groups is not a typical reaction under standard conditions. The α-hydrogens on the butyl chains are far less acidic than the α-hydrogens of the dichloroacetyl group.
N-substitution reactions on a tertiary amide like N,N-dibutyl-2,2-dichloroacetamide are generally challenging. The delocalization of the nitrogen lone pair into the carbonyl group diminishes its nucleophilicity. Furthermore, the two butyl groups present a significant steric barrier to the approach of electrophiles.
While N-alkylation is a common reaction for primary and secondary amines, it is not a feasible pathway for tertiary amides under typical alkylating conditions (e.g., using alkyl halides). wikipedia.org The formation of a quaternary ammonium (B1175870) salt from a tertiary amide is not possible as it would require the nitrogen to have five bonds.
N-dealkylation, the removal of an alkyl group from a tertiary amine, can be achieved under specific and often harsh conditions, for instance, using reagents like cyanogen (B1215507) bromide (von Braun reaction) or certain chloroformates, followed by hydrolysis. nih.gov Palladium-catalyzed N-dealkylation has also been reported for various tertiary amines. nih.gov However, the applicability of these methods to a sterically hindered and electronically deactivated amide like N,N-dibutyl-2,2-dichloroacetamide is not well-documented and would likely require forcing conditions. The cleavage of the C-N bond would be in competition with reactions at the more reactive dichloroacetyl moiety.
Reactivity of the Dichloroacetyl Moiety
The dichloroacetyl group is the most reactive part of the molecule, offering two primary sites for chemical transformations: the electrophilic carbonyl carbon and the α-carbon atom bonded to two chlorine atoms.
The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. This can lead to nucleophilic acyl substitution, where the dibutylamino group acts as the leaving group. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the electron-donating nature of the nitrogen atom, which stabilizes the carbonyl group.
Hydrolysis, the reaction with water, is a key example of nucleophilic acyl substitution. Both acid- and base-mediated hydrolysis of dichloroacetamides have been studied, primarily in the context of herbicide safeners. nih.gov
Base-Mediated Hydrolysis : Under basic conditions, dichloroacetamides can undergo hydrolysis to yield dichloroacetate (B87207) and the corresponding amine (dibutylamine in this case). nih.gov The reaction likely proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. For some chloroacetamides, particularly those with significant steric hindrance at the nitrogen, an alternative pathway involving SN2 attack at the chlorinated α-carbon can occur. nih.gov
Acid-Mediated Hydrolysis : Under acidic conditions, cleavage of the amide bond can also occur, typically requiring elevated temperatures. nih.gov
The general reactivity of N,N-dialkyl amides towards extraction of metal ions from acidic solutions is influenced by the substituents on the α-carbon. Increasing the steric bulk on the α-carbon has been shown to decrease the efficiency of acid uptake and metal ion extraction, suggesting that the carbonyl oxygen's basicity and availability for coordination are affected by these groups. researchgate.net
The two chlorine atoms on the α-carbon are electron-withdrawing, which increases the electrophilicity of the α-carbon and the acidity of the α-hydrogen (if one were present). In the case of N,N-dibutyl-2,2-dichloroacetamide, there are no α-hydrogens on the acetyl moiety, precluding reactions that involve their deprotonation, such as enolate formation from that side of the carbonyl.
However, the α-carbon is a site for nucleophilic substitution. α-Haloamides can act as electrophiles where the halogen is displaced by a nucleophile. nih.gov The reactivity of the α-carbon in α-haloketones is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov A similar effect is expected in α-haloamides.
Reactions involving the α-chlorine atoms can include:
Nucleophilic Substitution : Various nucleophiles can potentially displace one or both chlorine atoms. The reaction of α-haloamides with carbon and heteroatom nucleophiles has been documented. nih.gov
Reductive Dechlorination : This is a significant transformation and is discussed in more detail in section 5.3.
Elimination reactions to form an α,β-unsaturated amide are not possible from the dichloroacetyl moiety due to the absence of a β-hydrogen.
Reductive Transformations of N,N-Disubstituted 2,2-Dichloroacetamides
Reductive processes can target either the dichloroacetyl group or the amide carbonyl.
Reductive Dechlorination: The removal of chlorine atoms from dichloroacetamides is a well-studied process, particularly in environmental and remediation contexts. This can be achieved through various means:
Microbial Transformation : Under certain environmental conditions, dichloroacetamides can undergo reductive dechlorination. For example, in iron-rich anaerobic environments, dichlormid (B166021) is transformed into the monochlorinated product CDAA (allidochlor). acs.org Aerobic biological dechlorination via glutathione-mediated reactions has also been observed. acs.org
Chemical Reduction : Chemical reagents can effect the reductive dechlorination. For instance, sodium borohydride (B1222165) in the presence of zero-valent iron nanoparticles (ZVI-NPs) has been shown to efficiently dechlorinate dichloroacetamide to non-toxic acetamide (B32628). researchgate.net The extent of the reaction depends on the substrate and the reaction medium. researchgate.net
Reduction of the Amide Carbonyl: The amide functional group can be reduced to an amine. This transformation requires a powerful reducing agent, as amides are relatively unreactive.
Lithium Aluminum Hydride (LiAlH₄) : This is the most common reagent for the reduction of amides to amines. ucalgary.camasterorganicchemistry.comlibretexts.org The reaction converts the C=O group to a CH₂ group. The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion intermediate. This intermediate is then rapidly reduced by another equivalent of hydride to yield the final amine. ucalgary.ca For N,N-dibutyl-2,2-dichloroacetamide, this reduction would likely be accompanied by the reduction of the C-Cl bonds, leading to N,N-dibutylethylamine.
The relative rates of carbonyl reduction and reductive dechlorination would depend on the specific reaction conditions and the reducing agent employed.
Below is a table summarizing the expected reactivity of Acetamide, N,N-dibutyl-2,2-dichloro-.
| Reactive Center | Reaction Type | Reagents/Conditions | Expected Products |
| Amide Nitrogen | Protonation | Strong Acid | O-protonated amide |
| Amide Linkage | N-Dealkylation | e.g., Chloroformates, Pd catalyst | N-butyl-2,2-dichloroacetamide |
| Carbonyl Carbon | Nucleophilic Acyl Substitution (Hydrolysis) | Acid or Base | Dichloroacetic acid and Dibutylamine (B89481) |
| α-Carbon | Nucleophilic Substitution | Nucleophiles | Substitution of one or both Cl atoms |
| Dichloroacetyl Moiety | Reductive Dechlorination | NaBH₄/ZVI-NPs, Microbial action | N,N-dibutyl-2-chloroacetamide, N,N-dibutylacetamide |
| Amide Carbonyl | Reduction | LiAlH₄ | N,N-dibutylethylamine (likely with dechlorination) |
Oxidative Pathways
Amides are generally stable functional groups that are resistant to oxidation. However, the N,N-dibutylamino moiety provides potential sites for oxidative reactions under specific conditions. Potential oxidative pathways for N,N-dibutyl-2,2-dichloroacetamide include oxidation at the nitrogen atom or at the α-carbons of the N-butyl groups.
N-Oxide Formation: Tertiary amines can be oxidized to tertiary amine N-oxides using oxidants like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA). acs.orgasianpubs.org In the case of N,N-dibutyl-2,2-dichloroacetamide, the nitrogen atom's nucleophilicity is significantly reduced due to the powerful electron-withdrawing effect of the dichloroacetyl group. This makes N-oxidation more difficult compared to a simple trialkylamine, requiring stronger oxidizing conditions.
Oxidative N-Dealkylation: Another common pathway for the oxidation of tertiary amines and N,N-dialkylamides is N-dealkylation. mdpi.com This process typically involves the oxidation of the C-H bond at the carbon atom alpha to the nitrogen. This can proceed via a hydride transfer mechanism or a radical-based hydrogen atom transfer (HAT). The resulting carbinolamine intermediate is unstable and decomposes to yield a secondary amide (N-butyl-2,2-dichloroacetamide) and an aldehyde (butyraldehyde). This reaction is often catalyzed by metalloenzymes (like cytochrome P450) or chemical oxidants. mdpi.com
Role as Reactive Intermediate or Precursor in Organic Transformations
As noted in the electrochemical reduction mechanism (Section 5.3.1), Acetamide, N,N-dibutyl-2,2-dichloro- can serve as a precursor to a carbon-centered radical. The term "amide radical" in this context refers to a radical on the carbon alpha to the carbonyl and nitrogen groups, not a nitrogen-centered radical.
The formation of this α-amido radical is achieved through a single-electron transfer (SET) to the molecule, which induces the cleavage of a C-Cl bond. acs.org This transformation is a key step in various radical-mediated reactions. Such radicals can be generated using several methods:
Redox Catalysis: Transition metals can facilitate the SET to generate the radical intermediate.
Photoredox Catalysis: Visible light photoredox catalysis provides a mild and efficient way to generate these radicals, which can then participate in a wide range of C-C and C-heteroatom bond-forming reactions. acs.org
Once formed, the N,N-dibutyl-α-chloroacetamidyl radical can engage in subsequent reactions such as cyclizations (if an unsaturated bond is present elsewhere in the molecule) or intermolecular additions.
N,N-dibutyl-2,2-dichloroacetamide can act as a precursor for the synthesis of N,N-dibutyl-substituted ureas and carbamates. This transformation is analogous to the chemistry of N-substituted trichloroacetamides, which serve as "blocked" or "masked" isocyanates. chemistrysteps.com
The reaction proceeds via a base-catalyzed elimination mechanism. The key intermediate is a highly electrophilic N,N-dibutylamido isocyanate.
Base-Catalyzed Elimination: In the presence of a base (e.g., a strong non-nucleophilic base or the nucleophile itself), the acidic α-proton is abstracted. The resulting carbanion is unstable and eliminates a chloride ion to form a dichloroketene (B1203229) iminium species, which can further react or rearrange. More plausibly, and in direct analogy to trichloroacetamides, the base facilitates the elimination of a chloroform (B151607) anion (CHCl₃⁻), which is a known reaction pathway, to generate an isocyanate intermediate. chemistrysteps.com
Formation of Isocyanate Intermediate: The elimination of chloroform from the N,N-dibutyl-2,2-dichloroacetamide molecule results in the formation of N,N-dibutylcarbamoyl isocyanate.
Nucleophilic Trapping: This highly reactive isocyanate intermediate is not isolated but is trapped in situ by a nucleophile present in the reaction mixture.
Urea Formation: If the nucleophile is a primary or secondary amine (R₂NH), it will attack the isocyanate carbon to form a tetra-substituted urea.
Carbamate Formation: If the nucleophile is an alcohol (ROH), the attack will yield a carbamate. chemistrysteps.com
This pathway provides a valuable synthetic route, transforming a stable acetamide derivative into more complex functional groups like ureas and carbamates without handling toxic and unstable isocyanates directly.
Structure Property Relationships in N,n Disubstituted 2,2 Dichloroacetamides
Impact of N-Alkyl Chain Variations on Chemical Behavior
The nature of the N-alkyl substituents in N,N-disubstituted 2,2-dichloroacetamides plays a pivotal role in dictating their chemical reactivity. These effects can be broadly categorized into steric and electronic contributions.
Steric and Electronic Effects of Alkyl Substituents (e.g., Dibutyl vs. Dimethyl, Diethyl)
Steric Effects:
The size of the alkyl groups attached to the nitrogen atom significantly influences the accessibility of the carbonyl carbon to nucleophiles. This phenomenon, known as steric hindrance, can impede the approach of reactants and thus affect reaction rates. In the context of N,N-dibutyl-2,2-dichloroacetamide, the two butyl groups create a more sterically crowded environment around the amide functionality compared to its dimethyl or diethyl analogs. This increased steric bulk can hinder nucleophilic attack at the carbonyl carbon, potentially leading to slower reaction rates in reactions such as hydrolysis or aminolysis. The progression of steric hindrance follows the order: Dimethyl < Diethyl < Dibutyl.
Electronic Effects:
Table 1: Comparison of N-Alkyl Substituents in 2,2-Dichloroacetamides
| Compound Name | N-Alkyl Substituent | Expected Steric Hindrance | Expected Electronic Effect |
|---|---|---|---|
| Acetamide (B32628), N,N-dimethyl-2,2-dichloro- | Methyl | Low | Weakly Electron-Donating |
| Acetamide, N,N-diethyl-2,2-dichloro- | Ethyl | Moderate | Weakly Electron-Donating |
Influence on Reaction Rates and Selectivity
The variations in steric and electronic properties directly translate to differences in reaction rates and, in some cases, reaction selectivity.
Reaction Rates:
For reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis, the rate is expected to decrease as the size of the N-alkyl groups increases. Therefore, the order of reactivity would be:
N,N-dimethyl-2,2-dichloroacetamide > N,N-diethyl-2,2-dichloroacetamide > N,N-dibutyl-2,2-dichloroacetamide
This trend is primarily attributed to the increasing steric hindrance, which makes it more difficult for the nucleophile to approach the electrophilic center.
Selectivity:
In reactions where there are multiple potential reaction sites, the steric bulk of the N-alkyl groups can influence the selectivity of the reaction. For instance, in reactions with sterically demanding reagents, the less hindered sites of the molecule would be favored. While the primary site of reactivity in N,N-dibutyl-2,2-dichloroacetamide is the carbonyl carbon, the bulky butyl groups could influence the regioselectivity of reactions involving other parts of the molecule, should they be susceptible to reaction.
Comparative Analysis with Monochloro- and Trichloro-Acetamide Analogs
The number of chlorine atoms on the α-carbon of the acetamide has a profound impact on the reactivity of the molecule. The strong electron-withdrawing nature of chlorine atoms significantly influences the electrophilicity of the carbonyl carbon.
The inductive effect (-I) of the chlorine atoms withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. The magnitude of this effect increases with the number of chlorine atoms. Consequently, the reactivity of the haloacetamides towards nucleophiles is expected to increase in the following order:
N,N-Dibutyl-2-chloroacetamide < N,N-Dibutyl-2,2-dichloroacetamide < N,N-Dibutyl-2,2,2-trichloroacetamide
This increased reactivity of the more halogenated analogs makes them more prone to reactions such as hydrolysis and nucleophilic substitution. For example, trichloroacetamides are known to be effective acylating agents.
Table 2: Comparison of Haloacetamide Analogs of N,N-Dibutylacetamide
| Compound Name | Number of Chlorine Atoms | Expected Electrophilicity of Carbonyl Carbon | Expected Reactivity towards Nucleophiles |
|---|---|---|---|
| Acetamide, N,N-dibutyl-2-chloro- | 1 | Moderate | Moderate |
| Acetamide, N,N-dibutyl-2,2-dichloro- | 2 | High | High |
Elucidating Molecular Descriptors Affecting Reactivity Profiles
The reactivity of N,N-disubstituted 2,2-dichloroacetamides can be quantitatively described and predicted using various molecular descriptors. These descriptors, derived from the molecular structure, can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure with reactivity. nih.gov Key descriptors influencing the reactivity profiles of these compounds include:
Electronic Descriptors: These describe the electronic properties of the molecule.
Partial Atomic Charges: The charge on the carbonyl carbon is a direct indicator of its electrophilicity. A more positive charge implies higher reactivity towards nucleophiles.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the LUMO can be related to the electron affinity and the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy generally indicates higher reactivity.
Dipole Moment: This descriptor can influence the interaction of the molecule with polar solvents and reagents.
Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule.
Molecular Connectivity Indices: These indices reflect the degree of branching and complexity of the molecule, which can be related to steric effects.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide a more detailed description of the electronic structure. nih.gov
Global Hardness and Softness: These concepts from conceptual density functional theory can predict the reactivity of a molecule. Hard molecules are less reactive, while soft molecules are more reactive.
Electrophilicity Index: This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests greater reactivity towards nucleophiles.
By analyzing these descriptors, it is possible to build predictive models for the reactivity of N,N-disubstituted 2,2-dichloroacetamides and their analogs.
Design Principles for Tailored Chemical Properties
Based on the structure-property relationships discussed, several design principles can be formulated to tailor the chemical properties of N,N-disubstituted 2,2-dichloroacetamides for specific applications:
Tuning Reactivity through N-Alkyl Substitution:
To increase reactivity towards nucleophiles, smaller and less branched N-alkyl groups (e.g., methyl, ethyl) should be employed to minimize steric hindrance.
To decrease reactivity and enhance stability, bulkier N-alkyl groups (e.g., tert-butyl, cyclohexyl) can be introduced to sterically shield the carbonyl group.
Modulating Electrophilicity via Halogenation:
The electrophilicity of the carbonyl carbon can be precisely controlled by the number of chlorine atoms on the α-carbon. For applications requiring high reactivity, such as in certain acylation reactions, the trichloroacetamide (B1219227) analog would be preferred. For moderate reactivity, the dichloro- or monochloro- analogs would be more suitable.
Balancing Steric and Electronic Effects:
A careful balance between the steric bulk of the N-alkyl groups and the electronic effect of the chloroacetyl group is crucial for achieving desired properties. For instance, a highly reactive trichloroacetyl group can be paired with bulky N-alkyl substituents to temper its reactivity and improve selectivity.
By systematically applying these principles, it is possible to design and synthesize novel N,N-disubstituted 2,2-dichloroacetamides with tailored reactivity profiles for a wide range of chemical applications.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetamide, N,N-dibutyl-2,2-dichloro- |
| Acetamide, N,N-dimethyl-2,2-dichloro- |
| Acetamide, N,N-diethyl-2,2-dichloro- |
| Acetamide, N,N-dibutyl-2-chloro- |
| Acetamide, N,N-dibutyl-2,2,2-trichloro- |
| N-methylacetamide |
Future Directions in Academic Research on N,n Dibutyl 2,2 Dichloroacetamide Chemistry
Development of Novel Catalytic Systems for Synthesis and Transformation
The synthesis and functionalization of N,N-dibutyl-2,2-dichloroacetamide can be significantly enhanced through the development of innovative catalytic systems. Research in this area is expected to move beyond traditional methods, exploring more efficient, selective, and sustainable catalytic approaches.
One promising avenue is the application of dual nickel/photoredox catalysis . This approach has been successful in the asymmetric three-component carbosulfonylation of N-vinyl amides and could be adapted for reactions involving N,N-dibutyl-2,2-dichloroacetamide. semanticscholar.orgnih.gov Such systems could enable the direct C-H functionalization of the butyl chains or facilitate novel cross-coupling reactions at the dichloromethyl group, offering a powerful tool for creating complex molecular architectures.
Furthermore, the development of bifunctional organocatalysts presents another exciting frontier. Catalysts incorporating groups like trifluoromethanesulfonamide (B151150) into a chiral scaffold have shown promise in enhancing enantioselectivity in various transformations. nih.gov Applying this concept to reactions of N,N-dibutyl-2,2-dichloroacetamide could lead to the stereoselective synthesis of chiral molecules, a critical aspect in medicinal chemistry and materials science.
The exploration of chiral-at-metal catalysts , where the metal center itself is the source of chirality, is also a burgeoning field. researchgate.net These catalysts, often based on metals like rhodium or nickel, could be designed to control the stereochemical outcome of reactions involving the prochiral dichloromethyl group of N,N-dibutyl-2,2-dichloroacetamide.
A summary of potential catalytic systems for future investigation is presented in the table below.
| Catalytic System | Potential Application for N,N-Dibutyl-2,2-dichloroacetamide | Anticipated Advantages |
| Dual Nickel/Photoredox Catalysis | Cross-coupling reactions, C-H functionalization | Mild reaction conditions, high functional group tolerance |
| Bifunctional Organocatalysis | Asymmetric synthesis, stereoselective transformations | Metal-free catalysis, high enantioselectivity |
| Chiral-at-Metal Catalysis | Enantioselective functionalization of the dichloromethyl group | Novel stereochemical control, unique reactivity |
Exploration of Advanced Reaction Pathways
Future research is expected to uncover and explore advanced reaction pathways involving N,N-dibutyl-2,2-dichloroacetamide, moving beyond simple nucleophilic substitutions. The unique electronic properties of the dichloromethyl group, coupled with the amide functionality, provide a rich playground for discovering novel transformations.
One area of interest is the investigation of dissociative and associative reaction pathways in transformations involving N,N-dibutyl-2,2-dichloroacetamide. researchgate.net Understanding these fundamental pathways will be crucial for controlling reaction outcomes and designing new synthetic strategies. For instance, in reactions with metal catalysts, determining whether the C-Cl bond cleavage is dissociative or associative will inform the design of more efficient catalytic cycles.
The potential for N,N-dibutyl-2,2-dichloroacetamide to participate in cycloaddition reactions is another intriguing possibility. While not a traditional dienophile or dipolarophile, under the right catalytic conditions, it could potentially engage in novel [3+2] or [3+3] cycloadditions, leading to the rapid construction of complex heterocyclic scaffolds. researchgate.net
Furthermore, the exploration of atom transfer radical cyclization (ATRC) reactions starting from derivatives of N,N-dibutyl-2,2-dichloroacetamide could provide access to a variety of nitrogen-containing heterocycles. For example, by analogy to the cyclization of N-alkenyl-tethered trichloroacetamides, N-alkenyl derivatives of N,N-dibutyl-2,2-dichloroacetamide could be cyclized to form dichlorinated lactams, which are valuable synthetic intermediates. nih.gov
Integration of Computational and Experimental Approaches for Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of N,N-dibutyl-2,2-dichloroacetamide is fundamental to advancing its chemistry. The integration of computational chemistry with experimental studies is a powerful strategy to achieve this.
Density Functional Theory (DFT) calculations are expected to play a pivotal role in elucidating reaction mechanisms. researchgate.netresearchgate.netnih.gov DFT can be used to model transition states, calculate activation energies, and predict the regio- and stereoselectivity of reactions. rsc.org For instance, computational studies could be employed to understand the factors controlling the selectivity of nucleophilic attack at the dichloromethyl carbon versus the amide carbonyl group.
The use of neural network potentials (NNPs) represents a cutting-edge computational approach that could be applied to study the reactivity of N,N-dibutyl-2,2-dichloroacetamide in complex environments, such as in solution. nih.gov NNPs can be trained on high-level quantum chemical data to create accurate and efficient models for simulating reaction dynamics and exploring complex reaction networks.
Moreover, computational tools like the Activation Strain Model can provide detailed insights into the factors that govern activation barriers in reactions involving N,N-dibutyl-2,2-dichloroacetamide. researchgate.net This model deconstructs the activation energy into contributions from the distortion of the reactants and their interaction, offering a powerful framework for understanding and predicting reactivity.
The synergy between these computational methods and experimental techniques, such as kinetic studies and isotopic labeling, will be crucial for building comprehensive mechanistic models.
Expansion of the Synthetic Utility as a Key Building Block
N,N-dibutyl-2,2-dichloroacetamide has the potential to become a versatile building block in organic synthesis, and future research will likely focus on expanding its synthetic applications. The presence of multiple reactive sites—the dichloromethyl group, the amide carbonyl, and the N-butyl groups—offers numerous opportunities for derivatization.
One promising direction is the use of N,N-dibutyl-2,2-dichloroacetamide in the synthesis of biologically active compounds . Dichloroacetamide derivatives have been investigated as potential anti-cancer agents, and the N,N-dibutyl substitution pattern could be explored to modulate the pharmacological properties of these compounds. nih.gov
The development of N,N-dibutyl-2,2-dichloroacetamide as a versatile synthetic platform for the construction of diverse molecular skeletons is another key area. By analogy to other functionalized building blocks like chloroacetyl boronate N-tosylhydrazone, a variety of transformations could be developed to systematically modify the structure of N,N-dibutyl-2,2-dichloroacetamide. rsc.orgresearchgate.netchemrxiv.org
Furthermore, the incorporation of N,N-dibutyl-2,2-dichloroacetamide into larger molecular scaffolds, such as in the synthesis of defined molecular architectures and functional materials , is an area ripe for exploration. mdpi.com The dichloroacetamide moiety could serve as a key functional group for subsequent polymerization or modification, leading to the creation of new polymers or materials with tailored properties.
Q & A
Q. What are the optimal synthetic routes for N,N-dibutyl-2,2-dichloroacetamide, and how can reaction conditions be optimized?
The synthesis typically involves amide bond formation between dichloroacetyl chloride and dibutylamine. Key steps include controlling stoichiometry, temperature (e.g., 0–25°C), and solvent selection (e.g., dichloromethane or THF). Post-reaction purification via column chromatography or recrystallization enhances purity . Optimization may involve Design of Experiments (DoE) to evaluate variables like reaction time, solvent polarity, and catalyst use .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of N,N-dibutyl-2,2-dichloroacetamide?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies substituents and confirms substitution patterns. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray diffraction (XRD) provides definitive crystallographic data for structural validation .
Q. What safety protocols are critical when handling N,N-dibutyl-2,2-dichloroacetamide in laboratory settings?
Refer to Safety Data Sheets (SDS) for analogous dichloroacetamides: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from oxidizers. In case of spills, neutralize with inert absorbents and dispose of as hazardous waste .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of N,N-dibutyl-2,2-dichloroacetamide?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions, while electrostatic potential maps identify regions prone to nucleophilic attack. These methods align with experimental vibrational spectra and XRD data .
Q. What strategies resolve discrepancies between experimental and computational structural data for this compound?
Compare experimental XRD bond lengths/angles with DFT-optimized geometries. For example, C-Cl bond lengths in XRD (~1.76 Å) should match DFT predictions. Discrepancies may arise from crystal packing effects or solvent interactions; refine computational models using implicit solvation (e.g., PCM) or molecular dynamics simulations .
Q. How can the compound’s potential pharmacological activity be assessed using in vitro models?
Screen for enzyme inhibition (e.g., acetylcholinesterase) via kinetic assays or receptor-binding studies using fluorescence polarization. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets. Validate results with dose-response curves and IC₅₀ calculations .
Q. What mechanistic insights explain the compound’s reactivity in substitution and hydrolysis reactions?
The dichloroacetamide group undergoes nucleophilic substitution (SN²) with amines or thiols, influenced by steric hindrance from the dibutyl groups. Hydrolysis under acidic/basic conditions proceeds via a tetrahedral intermediate, yielding dichloroacetic acid and dibutylamine. Kinetic studies (e.g., monitoring pH-dependent rates) elucidate reaction pathways .
Data Analysis and Contradictions
Q. How should researchers address conflicting reports on reaction yields for this compound?
Systematically replicate conditions from literature (e.g., solvent polarity, temperature). Use High-Performance Liquid Chromatography (HPLC) to quantify impurities. Contradictions may arise from trace moisture (hydrolysis) or unoptimized catalyst loading. Statistical tools (e.g., ANOVA) identify significant variables .
Q. What advanced chromatographic methods improve purity analysis compared to traditional TLC?
Ultra-HPLC (UHPLC) with diode-array detection offers higher resolution for separating by-products. Chiral columns distinguish enantiomers if stereoisomerism is present. Coupling with MS (LC-MS) confirms molecular identity of eluted peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
